molecular formula C7H6BrNO B8612632 3-Bromo-5-(oxiran-2-yl)pyridine

3-Bromo-5-(oxiran-2-yl)pyridine

Cat. No.: B8612632
M. Wt: 200.03 g/mol
InChI Key: GTLZPFBXTPUGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(oxiran-2-yl)pyridine is a pyridine derivative characterized by a bromine atom at the 3-position and an epoxide (oxirane) ring at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science. The epoxide group enables reactivity in ring-opening reactions, making it valuable for constructing complex molecules such as cholinergic drugs and modulators of metabotropic glutamate receptors (mGluR5) . Its structural uniqueness lies in the combination of electron-withdrawing bromine and the strained epoxide moiety, which influences both electronic properties and synthetic utility.

Properties

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

IUPAC Name

3-bromo-5-(oxiran-2-yl)pyridine

InChI

InChI=1S/C7H6BrNO/c8-6-1-5(2-9-3-6)7-4-10-7/h1-3,7H,4H2

InChI Key

GTLZPFBXTPUGHQ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(oxiran-2-yl)pyridine typically involves the bromination of 5-oxiranyl-pyridine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(oxiran-2-yl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.

    Reduction: The compound can be reduced to remove the bromine atom or to open the oxirane ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.

Major Products Formed:

Scientific Research Applications

3-Bromo-5-(oxiran-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(oxiran-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound 3-Br, 5-epoxide C₇H₆BrNO 200.04 Intermediate for mGluR5 modulators, drug synthesis
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 3-Br, 5-boronic ester C₁₁H₁₅BBrNO₂ 296.96 Suzuki cross-coupling, OLED materials
3-Bromo-5-Methoxypyridine 3-Br, 5-OCH₃ C₆H₆BrNO 188.02 Pharmaceutical intermediates, fine chemicals
3-Bromo-5-ethoxypyridine 3-Br, 5-OCH₂CH₃ C₇H₈BrNO 202.05 Solubility-enhanced intermediates
5-Bromo-2-(oxan-4-ylsulfanyl)pyridine 5-Br, 2-thioether (tetrahydropyran) C₉H₁₅N₃O₂S 197.24 Potential antimicrobial agents
3-Bromo-5-chloropyridin-2-amine 3-Br, 5-Cl, 2-NH₂ C₅H₅BrClN₂ 207.47 Functionalization via amine group
3-Bromo-5-(pyrrolidin-2-yl)pyridine 3-Br, 5-pyrrolidine C₉H₁₁BrN₂ 227.10 Bioactive molecule synthesis

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